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Compound of Interest

Compound Name: Moxisylyte

Cat. No.: B1676772

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Moxisylyte

This guide provides a comprehensive overview of the molecular structure, chemical properties,
and mechanism of action of moxisylyte, intended for researchers, scientists, and drug
development professionals.

Molecular Structure and Identifiers

Moxisylyte, also known as thymoxamine, is chemically described as [4-[2-
(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate[1]. It is recognized as a specific
and orally active al-adrenergic antagonist[1].

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1676772?utm_src=pdf-interest
https://www.benchchem.com/product/b1676772?utm_src=pdf-body
https://www.benchchem.com/product/b1676772?utm_src=pdf-body
https://www.benchchem.com/product/b1676772?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Moxisylyte
https://pubchem.ncbi.nlm.nih.gov/compound/Moxisylyte
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-

IUPAC Name
propan-2-ylphenyl] acetate[1]

CAS Number 54-32-0[1][2]

Molecular Formula C16H25NO3

Canonical SMILES CC1=CC(=C(C=C10C(=0)C)C(C)C)OCCN(C)C
InChI=1S/C16H25N03/c1-11(2)14-10-15(20-

InChl 13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-
8H2,1-6H3

InChlKey VRYMTAVOXVTQEF-UHFFFAOYSA-N

Physicochemical Properties

The key physicochemical properties of moxisylyte and its hydrochloride salt are summarized

below.
Property Moxisylyte Moxisylyte Hydrochloride
Molecular Weight ( g/mol ) 279.37 315.84
Melting Point (°C) 145 208-210
Boiling Point (°C) 371 at 760 mmHg Not Available
Water Solubility >47.4 pg/mL =50 mg/mL
logP 3.17 Not Available
pKa 8.71 Not Available

Experimental Protocols

Detailed experimental protocols for the determination of moxisylyte's physicochemical
properties are not extensively published in the readily available literature. However, standard
methodologies for these measurements are well-established in the field of medicinal chemistry.
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e Melting Point Determination: The melting point is typically determined using a capillary
melting point apparatus. A small, powdered sample of the compound is packed into a
capillary tube and heated at a controlled rate. The temperature range over which the
substance melts is recorded.

o Solubility Assays: Aqueous solubility can be determined using the shake-flask method. An
excess amount of the compound is added to a specific volume of water at a constant
temperature. The mixture is agitated until equilibrium is reached. The suspension is then
filtered, and the concentration of the solute in the filtrate is determined by a suitable
analytical method, such as UV-Vis spectroscopy or High-Performance Liquid
Chromatography (HPLC).

e LogP Determination: The partition coefficient (logP) is a measure of a compound's
lipophilicity and is typically determined by the shake-flask method using n-octanol and water.
The compound is dissolved in one of the phases, and the two phases are mixed until
equilibrium is reached. The concentration of the compound in each phase is then measured
to calculate the partition coefficient.

o pKa Determination: The acid dissociation constant (pKa) can be determined by
potentiometric titration. A solution of the compound is titrated with a standard acid or base,
and the pH is measured as a function of the titrant volume. The pKa is determined from the
inflection point of the titration curve.

Mechanism of Action and Signaling Pathway

Moxisylyte functions as a competitive antagonist of norepinephrine at post-synaptic alpha-1
adrenergic receptors. This blockade of alpha-1 adrenoceptors prevents the downstream
signaling cascade that leads to vasoconstriction, resulting in vasodilation and increased blood
flow. It exhibits some selectivity for the alA subtype.
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Caption: Moxisylyte's antagonism of the al-adrenergic receptor.

Metabolism

Moxisylyte is considered a prodrug as it undergoes rapid biotransformation. It is primarily
hydrolyzed by pseudocholinesterase in the plasma and tissues to its major active metabolite,
deacetyl-thymoxamine. This metabolite is subsequently demethylated by the cytochrome P450
monooxygenase system to form deacetyl-demethyl-thymoxamine, which is also
pharmacologically active. The primary route of elimination for moxisylyte and its metabolites is
through the kidneys.
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Caption: Metabolic pathway of moxisylyte.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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